2-(1h-Tetrazol-5-yl)butan-2-amine
Overview
Description
2-(1H-tetrazol-5-yl)butan-2-amine , also known as BTA , is a chemical compound with the following structural formula: !BTA Structure . It contains a tetrazole ring and an amine group, making it an intriguing molecule for various applications.
Molecular Structure Analysis
The molecular structure of BTA consists of a butyl chain (four carbon atoms) attached to a tetrazole ring . The tetrazole ring is a five-membered heterocycle containing four nitrogen atoms and one carbon atom. The amine group is positioned at the end of the butyl chain. The crystallographic data and parameters for BTA and its monohydrate form (BTA·H2O) are summarized in Table S1 .
Chemical Reactions Analysis
BTA exhibits interesting chemical reactivity due to its tetrazole moiety. It can participate in substitution reactions , oxidation , and complexation . Researchers have investigated its behavior under various conditions, including acidic, basic, and thermal environments. For example, BTA pyrolysis involves a complex reaction with three primary mass loss processes . Further mechanistic studies are essential to uncover its full reactivity profile.
Physical and Chemical Properties Analysis
Scientific Research Applications
Applications in Energetic Materials
2-(1h-Tetrazol-5-yl)butan-2-amine and related tetrazole-based compounds are studied for their potential applications in nitrogen-rich gas generators. These materials are of interest in the defense industry for their use in high nitrogen composite propellants. The study of such compounds, including their synthesis and physicochemical properties like densities, heats of formation, and detonation velocities, is crucial for their potential application in energetic materials (Srinivas, Ghule, & Muralidharan, 2014).
Photodegradation Studies
Research on the photodegradation of tetrazole derivatives, such as bis(1H-tetrazol-5-yl)amine (H2BTA), in water provides insights into the environmental impact and stability of these compounds. These studies are vital for understanding the natural attenuation of such chemicals in aquatic environments, which is significant for their industrial and pharmaceutical applications (Halasz, Hawari, & Perreault, 2020).
Catalysis and Green Synthesis
Tetrazole derivatives are utilized in the synthesis of various compounds. For example, 2-aminoethanesulfonic acid immobilized on epichlorohydrin functionalized Fe3O4@WO3 is used as a catalyst for the synthesis of 1-substituted-1H-1,2,3,4-tetrazoles. Such catalysts are important for green chemistry applications, offering an environmentally friendly and efficient synthesis process (Ghasemzadeh & Akhlaghinia, 2017).
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)butan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N5/c1-3-5(2,6)4-7-9-10-8-4/h3,6H2,1-2H3,(H,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVLLFOLFAEHTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NNN=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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